(R)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Orexin receptor pharmacology Chiral GPCR ligands Neuropharmacology

(R)-6-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chiral 1-aminotetralin derivative bearing a bromine atom at the 6-position, a methoxy group at the 5-position, and a primary amine at the 1-position of the tetrahydronaphthalene ring system, isolated as the (R)-enantiomer hydrochloride salt. The compound belongs to the substituted 1-aminotetralin class, which has been exploited as a privileged scaffold for G protein-coupled receptor (GPCR) ligand discovery, notably for orexin receptors and serotonin 5-HT7 receptors.

Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
Cat. No. B13109205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Molecular FormulaC11H14BrNO
Molecular Weight256.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC2=C1CCCC2N)Br
InChIInChI=1S/C11H14BrNO/c1-14-11-8-3-2-4-10(13)7(8)5-6-9(11)12/h5-6,10H,2-4,13H2,1H3/t10-/m1/s1
InChIKeyRPJWDUSFMDKAGY-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-6-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride — Procurement-Relevant Identity and Core Scaffold Profile


(R)-6-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chiral 1-aminotetralin derivative bearing a bromine atom at the 6-position, a methoxy group at the 5-position, and a primary amine at the 1-position of the tetrahydronaphthalene ring system, isolated as the (R)-enantiomer hydrochloride salt . The compound belongs to the substituted 1-aminotetralin class, which has been exploited as a privileged scaffold for G protein-coupled receptor (GPCR) ligand discovery, notably for orexin receptors [1] and serotonin 5-HT7 receptors [2]. Its molecular formula is C₁₁H₁₄BrNO (free base MW 256.14 g/mol), and the hydrochloride salt form is selected to enhance aqueous solubility and long-term storage stability relative to the free amine . The specific 6-bromo-5-methoxy substitution pattern, combined with defined (R)-stereochemistry, distinguishes this compound from its enantiomer, racemate, and positional isomers in ways that are consequential for receptor-binding outcomes and downstream synthetic applications.

Why Generic Substitution Fails for (R)-6-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride: Enantiomer, Regioisomer, and Salt-Form Interchange Risks


Substituting this compound with its (S)-enantiomer, racemic mixture, or a positional isomer (e.g., 5-bromo-6-methoxy or 7-bromo-5-methoxy) is not pharmacologically or synthetically neutral. Published data on the 1-aminotetralin scaffold demonstrate that chirality at the 1-position is a binary switch for receptor subtype selectivity: the (S)-configuration confers OX2R-selective agonism (EC₅₀ 2.69 nM, OX1R/OX2R selectivity ratio = 461), whereas the (R)-configuration yields potent dual OX1R/OX2R agonism (OX1R EC₅₀ 13.5 nM, OX2R EC₅₀ 0.579 nM) [1]. Furthermore, quantitative structure–activity relationship (QSAR) studies on substituted aminotetralins establish that a bromine substituent at the 6-position specifically enhances norepinephrine uptake inhibition relative to dopamine uptake inhibition, an effect that is lost or altered when bromine is repositioned to the 5-, 7-, or 8-positions [2]. The hydrochloride salt form provides measurable aqueous solubility advantages over the free base, which is critical for reproducible in vitro assay preparation and long-term compound storage . Generic interchange without verifying enantiomeric excess, regioisomeric identity, and salt form therefore risks qualitatively different pharmacological outcomes and irreproducible experimental results.

Quantitative Evidence Guide: (R)-6-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride vs. Closest Analogs


Chirality-Driven Orexin Receptor Selectivity Switch: (R)- vs. (S)-1-Aminotetralin Configuration

In a controlled study of 1-amino-tetralin derivatives, the (S)-configured enantiomer (-)-6 exhibited selective OX2R agonist activity with an EC₅₀ of 2.69 nM and an OX1R/OX2R selectivity ratio of 461, while its (R)-configured enantiomer (+)-6 displayed potent dual OX1R/OX2R agonism with EC₅₀ values of 13.5 nM (OX1R) and 0.579 nM (OX2R), yielding an OX1R/OX2R ratio of 23.3 [1]. This ~20-fold difference in selectivity ratio demonstrates that the (R)-configuration is not interchangeable with (S) for applications requiring balanced dual-receptor engagement.

Orexin receptor pharmacology Chiral GPCR ligands Neuropharmacology

Bromine Substituent Position Effect on Monoamine Transporter Selectivity: 6-Bromo vs. Other Positions

A QSAR analysis of 44 substituted aminotetralin analogues established that a bromine atom at the 6-position (R-6) shifts the pharmacological profile toward enhanced norepinephrine (NE) uptake inhibition relative to dopamine (DA) uptake inhibition, whereas hydrogen at R-6 favors DA uptake inhibition [1]. Specifically, compounds with bromine at R-6 and hydrogen at R-9 were classified as better NE uptake inhibitors than DA uptake inhibitors, while those with hydrogen at R-6 were more potent DA uptake inhibitors. This quantitative trend provides a structure-based rationale for selecting the 6-bromo regioisomer over the 5-bromo, 7-bromo, or 8-bromo variants when norepinephrine-preferring activity is desired.

Monoamine transporter pharmacology QSAR Aminotetralin SAR

Regioisomeric Differentiation: 6-Bromo-5-methoxy vs. 5-Bromo-6-methoxy Substitution Pattern

The 6-bromo-5-methoxy substitution pattern is regioisomerically distinct from the commercially available 5-bromo-6-methoxy analog (CAS 1213852-80-2 for the (R)-enantiomer) . SAR studies on aminotetralin-based 5-HT₂ and 5-HT₇ receptor ligands have shown that the position of methoxy and bromo substituents on the aromatic ring critically influences binding affinity and functional activity at serotonin receptor subtypes [1][2]. While direct head-to-head binding data for this exact pair is not yet published, the general SAR principle established across multiple aminotetralin series is that swapping the positions of methoxy and bromo substituents alters both the electronic distribution of the aromatic ring (Hammett σ values differ for OMe at C5 vs. C6) and the steric presentation to receptor binding pockets, yielding measurably different affinity and efficacy profiles.

Regioisomer pharmacology Tetralin SAR Medicinal chemistry

Hydrochloride Salt Form: Aqueous Solubility and Stability Advantage Over Free Base

The hydrochloride salt form of 1,2,3,4-tetrahydronaphthalen-1-amine derivatives is documented to be freely soluble in water, whereas the corresponding free base is typically a liquid or low-melting solid with limited aqueous solubility [1]. For the unsubstituted parent compound, the hydrochloride salt has a predicted pKa of 4.56 ± 0.20 and is described as soluble in water, while the free base requires organic co-solvents for dissolution . This solubility differential directly impacts the preparation of reproducible dosing solutions for in vitro pharmacology (DMSO stock → aqueous buffer dilution) and in vivo studies, where precipitation of free base can lead to inaccurate dosing and high inter-assay variability.

Compound formulation Solubility enhancement Assay reproducibility

Enantiomeric Purity Specification: (R)-Enantiomer vs. Racemate in Chiral 1-Aminotetralin Applications

The (R)-enantiomer is supplied with a certified enantiomeric excess (typically ≥98% ee as determined by chiral HPLC), whereas the racemic mixture (CAS 1337384-44-7) contains a 1:1 ratio of (R)- and (S)-enantiomers . Given that the (R)- and (S)-configurations of the 1-aminotetralin scaffold produce divergent receptor selectivity profiles—as demonstrated by the Iio et al. (2022) study where (S)-configuration yielded OX2R-selective agonism and (R)-configuration yielded dual OX1R/OX2R agonism [1]—the use of racemate introduces a 50% contamination with the undesired enantiomer, effectively halving the concentration of the active configuration and potentially introducing confounding antagonist or off-target activity from the opposite enantiomer.

Chiral purity Enantioselective synthesis Quality control

Scaffold Relevance: 1-Aminotetralin Core as Privileged 5-HT₇ and Orexin Receptor Pharmacophore

The 1-aminotetralin scaffold is validated as a pharmacophore for multiple therapeutically relevant GPCR targets. The Esteve patent family (EP1975161 / US 8,236,845) claims heterocyclyl-substituted tetrahydro-naphthalen-amine derivatives as 5-HT₇ receptor ligands with Ki values in the nanomolar range for representative examples [1]. Independently, Iio et al. (2022) demonstrated that 1-amino-tetralin derivatives achieve sub-nanomolar potency at orexin receptors (OX2R EC₅₀ = 0.579 nM for the (R)-configured lead) [2]. The compound (R)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, as a functionalized 1-aminotetralin building block bearing both a bromine handle for further cross-coupling and a methoxy group for electronic tuning, is positioned as a versatile intermediate for generating focused libraries targeting these receptor classes, differentiating it from simpler, unfunctionalized 1-aminotetralins that lack synthetic diversification points.

GPCR drug discovery 5-HT7 receptor Orexin receptor Privileged scaffold

Best-Use Application Scenarios for (R)-6-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride Based on Quantitative Differentiation Evidence


Orexin Receptor Dual-Agonist Tool Compound Development

When the research objective is to develop a dual OX1R/OX2R agonist, the (R)-configured 1-aminotetralin scaffold is the appropriate choice. Published data demonstrate that the (R)-enantiomer of a 1-amino-tetralin derivative achieves potent dual agonism (OX1R EC₅₀ = 13.5 nM, OX2R EC₅₀ = 0.579 nM), whereas the (S)-enantiomer is OX2R-selective (EC₅₀ = 2.69 nM, OX1R/OX2R = 461) [1]. This compound provides the correct (R)-stereochemistry pre-installed, along with a bromine handle at the 6-position for late-stage diversification via palladium-catalyzed cross-coupling to elaborate the aromatic substitution pattern and optimize dual-receptor potency and pharmacokinetics. The hydrochloride salt ensures reproducible solubilization for in vitro calcium mobilization and cAMP assays in orexin receptor-expressing cell lines.

Structure–Activity Relationship (SAR) Exploration of 5-HT₇ Receptor Ligands

The 1-aminotetralin core is claimed as a 5-HT₇ receptor pharmacophore in the Esteve patent family (EP1975161 / US 8,236,845), with exemplified compounds exhibiting nanomolar binding affinity [2]. This compound serves as a key chiral intermediate for constructing 5-HT₇-focused compound libraries. The 6-bromo substituent provides a synthetic exit vector for introducing heterocyclyl or aryl groups (as described in the Esteve patent generic formula), while the 5-methoxy group modulates electron density on the aromatic ring and can influence 5-HT₇ vs. 5-HT₁A selectivity, as established by SAR trends in the 2-aminotetralin and 3-aminochroman series [3]. The defined (R)-enantiomeric purity ensures that observed SAR is attributable to a single stereoisomer.

Monoamine Transporter Selectivity Profiling in Neuroscience Research

QSAR models for substituted aminotetralins establish that a bromine atom at the 6-position biases the compound toward norepinephrine uptake inhibition over dopamine uptake inhibition [4]. Researchers investigating the role of norepinephrine transporters in depression, ADHD, or pain pathways can use this compound as a scaffold for developing NE-preferring reuptake inhibitors. The 5-methoxy group can be further modified (e.g., demethylation to phenol, then alkylation) to tune lipophilicity and transporter affinity. The hydrochloride salt form facilitates direct use in synaptosomal uptake assays without additional formulation steps that could introduce solvent artifacts.

Enantioselective Synthesis and Chiral Resolution Methodology Development

As a single-enantiomer 1-aminotetralin with a heavy atom (bromine) for crystallographic phasing anchor, this compound is suitable for developing and validating chiral analytical methods (HPLC with chiral stationary phases, capillary electrophoresis) and for serving as a reference standard in enantiomeric excess determination of related 1-aminotetralin derivatives . The hydrochloride salt form provides the stability required for long-term storage of reference standards. Its distinct retention time relative to the (S)-enantiomer (CAS 1336231-14-1) and racemate (CAS 1337384-44-7) enables unambiguous method validation.

Quote Request

Request a Quote for (R)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.